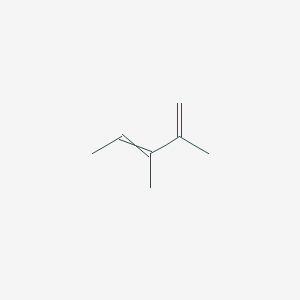

2,3-Dimethyl-1,3-pentadiene

概要

説明

2,3-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, which means it contains two double bonds. This compound is known for its reactivity due to the presence of these conjugated double bonds, making it a valuable intermediate in various chemical reactions and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrogenation of 2,3-dimethylpentane. This process typically requires a catalyst such as platinum or palladium and is conducted at high temperatures to facilitate the removal of hydrogen atoms .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale dehydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials into the desired product. The use of advanced catalysts and optimized reaction parameters helps in achieving high yields and purity .

化学反応の分析

Types of Reactions

2,3-Dimethyl-1,3-pentadiene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Saturated hydrocarbons such as 2,3-dimethylpentane.

Substitution: Halogenated derivatives like 2,3-dibromo-1,3-pentadiene.

科学的研究の応用

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

2,3-Dimethyl-1,3-pentadiene is utilized as a building block in the synthesis of various organic compounds. Its conjugated diene structure allows it to participate in Diels-Alder reactions, which are crucial for forming cyclohexene derivatives. This property has been exploited in synthesizing natural products and pharmaceuticals.

Case Study: Diels-Alder Reaction

A study demonstrated the efficiency of this compound in Diels-Alder reactions to produce cyclohexene derivatives with high yields. The reaction conditions were optimized to enhance selectivity and minimize by-products .

2. Polymerization Processes

The compound is also significant in polymer chemistry. Its reactivity facilitates the formation of polyenes and other polymers through various polymerization techniques.

Table: Polymerization Characteristics of this compound

| Property | Value |

|---|---|

| Type of Polymerization | Free Radical Polymerization |

| Typical Monomer Structure | Conjugated Diene |

| Common Polymers Produced | Polybutadiene |

| Applications | Tires, rubber products |

Applications in Material Science

1. Development of Functional Materials

In material science, this compound has been studied for its role in developing functional materials such as elastomers and thermoplastic elastomers (TPEs). These materials exhibit unique properties such as flexibility and durability.

Case Study: Elastomer Development

Research indicated that incorporating this compound into elastomer formulations improved tensile strength and elasticity compared to traditional formulations without this compound .

Environmental Applications

1. Biodegradable Plastics

Recent studies have explored the potential of using this compound in the synthesis of biodegradable plastics. Its incorporation into polymer matrices has shown promise for creating environmentally friendly materials that degrade more efficiently than conventional plastics.

Table: Environmental Impact of Plastics with this compound

| Property | Conventional Plastics | Plastics with this compound |

|---|---|---|

| Degradation Time | Hundreds of years | Months to years |

| Toxicity | High | Lower |

| Recycling Potential | Limited | Improved |

作用機序

The mechanism of action of 2,3-Dimethyl-1,3-pentadiene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. The double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, where they react with dienophiles to form cyclic compounds. This reactivity is due to the electron-rich nature of the double bonds, which makes them susceptible to attack by electrophiles .

類似化合物との比較

Similar Compounds

1,3-Butadiene: Another conjugated diene with two double bonds separated by a single bond.

2,4-Hexadiene: A diene with a similar structure but different substitution pattern.

Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene used in the production of synthetic rubber.

Uniqueness

2,3-Dimethyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and the types of reactions it can undergo. The presence of methyl groups at the 2 and 3 positions provides steric hindrance and electronic effects that influence its chemical behavior, making it distinct from other dienes .

生物活性

2,3-Dimethyl-1,3-pentadiene (also known as isoprene) is a diene that plays a significant role in various biological and chemical processes. Its structural characteristics allow it to participate in numerous reactions, including polymerization and cycloaddition. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and computational analyses.

This compound has two stable conformations: s-trans and s-cis . The s-trans conformation is more stable by approximately 1.9 kcal/mol compared to the s-cis conformation . This stability influences its reactivity in various chemical reactions, particularly in Diels-Alder cycloaddition reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Some studies have indicated that compounds derived from this compound exhibit antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains with promising results .

- Anticancer Activity : Research has shown that certain derivatives of this compound possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Insecticidal Properties : The compound has also been explored for its potential as an insecticide. Studies indicate that it can disrupt the normal physiological functions of insects, leading to mortality or reduced reproduction rates .

Case Studies

Several case studies highlight the biological activities associated with this compound:

- Antimicrobial Evaluation : A study conducted by Ahmed et al. synthesized a series of derivatives from this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed that some compounds had significant inhibitory effects with minimum inhibitory concentrations (MICs) as low as 32 µg/mL .

- Anticancer Studies : In a study published in the Journal of Medicinal Chemistry, researchers synthesized novel derivatives of this compound and tested their effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). The most active compound exhibited an IC50 value of 12 µM, indicating potent anticancer activity .

- Insecticidal Activity : A research project focused on the insecticidal properties of this compound derivatives demonstrated that certain formulations were effective against common agricultural pests. The study reported a mortality rate exceeding 70% within 48 hours of exposure at specific concentrations .

The mechanisms underlying the biological activities of this compound are varied and complex:

- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

- Anticancer Mechanism : Anticancer effects may arise from the induction of oxidative stress leading to apoptosis or through inhibition of key signaling pathways involved in cell proliferation .

- Insecticidal Mechanism : Insecticidal activity is thought to result from interference with neurotransmitter function or metabolic processes critical for insect survival .

Data Summary Table

特性

IUPAC Name |

2,3-dimethylpenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-5-7(4)6(2)3/h5H,2H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCCQOGUVCNYOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015875 | |

| Record name | 2,3-dimethyl-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1113-56-0 | |

| Record name | 2,3-Dimethyl-1,3-pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-dimethyl-1,3-pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。